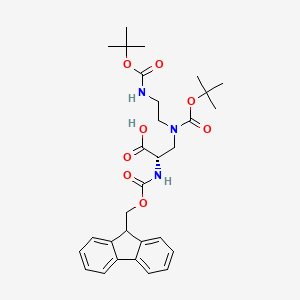

![molecular formula C23H29N5O3S B2859474 ethyl 2-({[3-oxo-8-(phenylthio)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetyl}amino)benzoate CAS No. 1115899-07-4](/img/structure/B2859474.png)

ethyl 2-({[3-oxo-8-(phenylthio)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetyl}amino)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

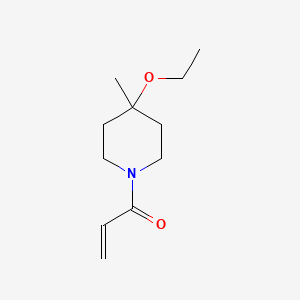

The compound is a derivative of [1,2,4]triazolo[4,3-a]pyrazine, which is a type of heterocyclic compound . Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .

Synthesis Analysis

While the specific synthesis for this compound isn’t available, similar compounds have been synthesized via aromatic nucleophilic substitution . The process involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis

The compound contains a [1,2,4]triazolo[4,3-a]pyrazine core, which is a fused ring system containing nitrogen atoms . It also has an ethyl group, a phenylthio group, and an acetylamino benzoate group attachedAplicaciones Científicas De Investigación

Synthesis and Biological Activity

Compounds with structural features similar to ethyl 2-({[3-oxo-8-(phenylthio)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetyl}amino)benzoate have been synthesized for various biological activities. For example, the synthesis of pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties has shown antimicrobial activity against organisms such as E. coli, P. aeruginosa, S. aureus, and C. albicans (Hassan, 2013). These compounds are synthesized from α,β-unsaturated ketones, highlighting the importance of incorporating [1,2,4]triazolo[4,3-a]pyrazin structures for enhancing biological activity.

Nitrogen-bridged C-nucleosides Synthesis

The coupling of ethyl 2,5-anhydro-6-O-benzoyl-d-allonodithioate with aminomethyl- and hydrazino-azines, leading to the synthesis of nitrogen-bridged purine-like C-nucleosides, showcases the versatility of these chemical frameworks in constructing complex molecules (Khadem, Kawai, & Swartz, 1989). This research underscores the potential of similar compounds in the synthesis of nucleoside analogues, which are significant in medicinal chemistry.

Heterocycles for Pest Control

Innovative heterocycles incorporating a thiadiazole moiety have been assessed for their insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis (Fadda, Salam, Tawfik, Anwar, & Etman, 2017). The synthesis of these compounds from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide demonstrates the application of such chemical structures in developing new agrochemicals.

Antimicrobial Thienopyrimidine Derivatives

The reaction of heteroaromatic o-aminonitrile with ethyl N-[bis(methylthio)methylene]amino acetate has led to the synthesis of thienopyrimidine derivatives with pronounced antimicrobial activity (Bhuiyan et al., 2006). This research highlights the potential of ethyl 2-({[3-oxo-8-(phenylthio)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetyl}amino)benzoate related compounds in antimicrobial applications.

Propiedades

IUPAC Name |

2-(5,7-dioxo-6-propyl-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-4-yl)-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N5O3S/c1-5-8-27-21(30)19-20(25-22(32-19)26-9-6-7-10-26)28(23(27)31)13-17(29)24-18-15(3)11-14(2)12-16(18)4/h11-12H,5-10,13H2,1-4H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTVGZOCUCRXWDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(N=C(S2)N3CCCC3)N(C1=O)CC(=O)NC4=C(C=C(C=C4C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-({[3-oxo-8-(phenylthio)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetyl}amino)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2859395.png)

![4-[({[4-(Trifluoromethoxy)phenyl]methyl}amino)methyl]oxan-4-ol](/img/structure/B2859399.png)

![1-[3-(1H-pyrrol-1-yl)propyl]-1H-imidazole](/img/structure/B2859400.png)

![3-Benzyl-2-benzylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2859406.png)

![5-Amino-1-[5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]pyrazole-4-carbonitrile](/img/structure/B2859411.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2859414.png)